2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile
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Overview
Description
2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism, followed by deprotonation and [2,3] sigmatropic rearrangement . Industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the desired product yield and purity .
Chemical Reactions Analysis
2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile can be compared with other thiophene derivatives such as:
2-Bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one: Similar in structure but differs in the functional groups attached to the thiophene ring.
4H-Cyclopenta[b]thiophen-6(5H)-one:
Properties
Molecular Formula |
C10H3BrN2OS |
---|---|
Molecular Weight |
279.11 g/mol |
IUPAC Name |
2-(3-bromo-4-oxocyclopenta[b]thiophen-6-ylidene)propanedinitrile |
InChI |
InChI=1S/C10H3BrN2OS/c11-7-4-15-10-6(5(2-12)3-13)1-8(14)9(7)10/h4H,1H2 |
InChI Key |
YZJSHLNHZJNTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)C(=CS2)Br |
Origin of Product |
United States |
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